RN486
Overview
Description
RN486 is a compound known as a Bruton’s Tyrosine Kinase (BTK) inhibitor. It has gained attention in scientific research due to its potential to reverse multidrug resistance (MDR) in cancer cells. This compound is particularly significant in the context of chemotherapy, where MDR poses a major challenge to effective treatment .
Chemical Reactions Analysis
RN486 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups and enhancing its activity.
Substitution Reactions: These reactions involve replacing one functional group with another, which can alter the compound’s properties and efficacy.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products: The primary products formed from these reactions are modified versions of this compound with enhanced or altered biological activity
Scientific Research Applications
RN486 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of BTK inhibition and to develop new inhibitors with improved efficacy.
Biology: this compound is employed in cellular studies to investigate its effects on cell signaling pathways and its potential to reverse MDR in cancer cells.
Medicine: The compound is being explored for its therapeutic potential in treating cancers that exhibit MDR, making it a valuable candidate for combination therapies with other anticancer drugs.
Industry: This compound’s role in overcoming MDR has implications for the pharmaceutical industry, particularly in the development of more effective chemotherapy regimens .
Mechanism of Action
RN486 exerts its effects by inhibiting Bruton’s Tyrosine Kinase, a key enzyme involved in cell signaling pathways that regulate cell growth and survival. By inhibiting this enzyme, this compound can disrupt these pathways, leading to reduced cell proliferation and increased sensitivity to anticancer drugs. The compound also interacts with ATP-binding cassette transporters, such as ABCB1 and ABCG2, which are involved in drug efflux and contribute to MDR. This compound’s ability to inhibit these transporters enhances the intracellular accumulation of anticancer drugs, thereby overcoming MDR .
Comparison with Similar Compounds
RN486 is unique among BTK inhibitors due to its specific ability to reverse MDR in cancer cells. Similar compounds include:
Ibrutinib: Another BTK inhibitor known for its efficacy in treating certain types of cancer but with different molecular targets and pathways.
Acalabrutinib: A covalent BTK inhibitor with a distinct mechanism of action compared to this compound.
Zanubrutinib: Another covalent BTK inhibitor with unique pharmacokinetic properties.
Fenebrutinib: A non-covalent BTK inhibitor that differs in its binding interactions and effects .
This compound stands out due to its dual role in inhibiting BTK and reversing MDR, making it a promising candidate for combination therapies in cancer treatment.
Properties
IUPAC Name |
6-cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35FN6O3/c1-39-12-14-41(15-13-39)26-8-9-32(37-19-26)38-30-18-25(20-40(2)34(30)44)27-4-3-5-31(28(27)21-43)42-11-10-23-16-24(22-6-7-22)17-29(36)33(23)35(42)45/h3-5,8-11,16-20,22,43H,6-7,12-15,21H2,1-2H3,(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUJNJAKTLHBEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=CC=C4)N5C=CC6=CC(=CC(=C6C5=O)F)C7CC7)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677215 | |
Record name | 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridin-3-yl)phenyl]isoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242156-23-5 | |
Record name | 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridin-3-yl)phenyl]isoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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